molecular formula C8H13NO B8190044 (1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane

(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane

Cat. No.: B8190044
M. Wt: 139.19 g/mol
InChI Key: QGZPOIOGWQCRBQ-QYNIQEEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain receptor sites, influencing biological processes. For example, it may interact with neurotransmitter receptors, modulating their activity and affecting signal transmission in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of a methyl group at the 2-position.

Properties

IUPAC Name

(1S,2R,5R)-2-methyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZPOIOGWQCRBQ-QYNIQEEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@H](N2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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